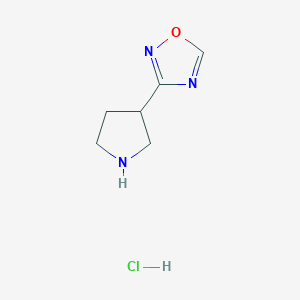

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Descripción

Propiedades

IUPAC Name |

3-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-2-7-3-5(1)6-8-4-10-9-6;/h4-5,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHKSJIZCWVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NOC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are typically synthesized via:

- Cyclization of amidoximes with carboxylic acid derivatives

- 1,3-Dipolar cycloaddition of nitrile oxides with nitriles

The amidoxime route is the most common and practical for preparing substituted 1,2,4-oxadiazoles, including those bearing pyrrolidinyl substituents.

Preparation of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Core

A representative synthetic route is described in the literature for related compounds, such as ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives, which can be adapted for the hydrochloride salt of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole:

Step 1: Formation of Amidoxime Intermediate

Benzonitrile derivatives are treated with hydroxylamine hydrochloride to yield amidoximes quantitatively. For example, benzonitrile (compound 15) reacts with hydroxylamine hydrochloride to give amidoxime (compound 16) in near-quantitative yield.Step 2: Coupling with Pyrrolidinyl-Containing Precursors

The amidoxime is coupled with a protected pyrrolidinyl derivative such as (3R)-hydroxy-Boc-L-proline using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This step forms an intermediate (compound 17) in moderate yield (~60%).Step 3: Functional Group Transformations

Subsequent mesylation of the hydroxy group followed by nucleophilic substitution with sodium azide leads to an azido intermediate (compound 18), which can be further transformed into the desired pyrrolidinyl-substituted 1,2,4-oxadiazole.Step 4: Cyclization to Form the 1,2,4-Oxadiazole Ring

Cyclization typically involves intramolecular ring closure under dehydrating conditions to form the 1,2,4-oxadiazole heterocycle.Step 5: Salt Formation Finally, treatment with hydrochloric acid affords the hydrochloride salt of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Alkylated derivatives of the oxadiazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is being investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated activity against various resistant bacterial strains.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 25 |

| 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole | Pseudomonas aeruginosa | 50 |

These findings suggest its potential as a candidate for developing new antibacterial agents against ESKAPE pathogens known for antibiotic resistance.

The compound has shown promise as an enzyme inhibitor or receptor modulator. Its biological activity is attributed to its ability to interact with specific molecular targets within biological systems, leading to various therapeutic effects.

Case Study: Anticancer Properties

A study evaluated the anticancer activity of this compound against several cancer cell lines. The results indicated dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These results highlight the compound's potential in cancer therapy.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex molecules. Its unique structural features allow for diverse chemical reactions such as oxidation and substitution, which can be utilized to create derivatives with enhanced biological activities.

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses:

- Materials Science : The compound's unique properties make it suitable for developing new materials with specific electronic or optical characteristics.

Mecanismo De Acción

The mechanism of action of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

- Molecular Formula : C₇H₁₂ClN₃O

- Molecular Weight : 189.64 g/mol

- Key Feature : Methyl group at the 5-position of the oxadiazole.

- This modification is common in optimizing pharmacokinetic properties .

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole Hydrochloride

- Molecular Formula : C₁₃H₁₃ClF₃N₃O

- Molecular Weight : 319.71 g/mol

- Key Feature : Trifluoromethyl (-CF₃) and phenyl substituents.

- Impact : The -CF₃ group enhances metabolic stability by resisting oxidative degradation, while the phenyl group introduces π-π stacking interactions for target binding. This compound exemplifies strategies to balance lipophilicity and stability .

Variations in the Nitrogen-Containing Ring

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole Hydrochloride

- Molecular Formula : C₈H₁₄ClN₃O₂

- Molecular Weight : 219.67 g/mol

- Key Feature : Azetidine (4-membered ring) replaces pyrrolidine.

- The 2-methoxyethyl group adds polarity, which may reduce blood-brain barrier penetration .

3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole Hydrochloride

- Molecular Formula : C₉H₁₆ClN₃O

- Molecular Weight : 217.70 g/mol

- Key Feature : Stereospecific isopropyl substitution at the pyrrolidine 2-position.

- Impact : The isopropyl group introduces steric bulk, which can enhance selectivity for chiral targets. The (2S) configuration may influence enantioselective interactions, as seen in protease inhibitors .

Functional Group Additions

3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole Hydrochloride

- Molecular Formula : C₁₃H₁₁ClF₄N₃O

- Molecular Weight : 351.70 g/mol

- Key Feature : Fluorophenyl and trifluoromethyl groups.

- Impact : Fluorine atoms improve bioavailability through enhanced membrane permeability and metabolic resistance. This compound is a candidate for targeting enzymes sensitive to halogen bonding .

Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|

| 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole HCl | C₇H₁₂ClN₃O | 189.64 | None | ≥95% |

| 5-Methyl variant | C₇H₁₂ClN₃O | 189.64 | 5-methyl | ≥95% |

| Azetidine analog | C₈H₁₄ClN₃O₂ | 219.67 | Azetidine, 2-methoxyethyl | ≥95% |

| Trifluoromethyl-pyrrolidine analog | C₁₃H₁₃ClF₃N₃O | 319.71 | 3-CF₃, phenyl | ≥95% |

Actividad Biológica

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a pyrrolidine ring and an oxadiazole moiety, which contributes to its diverse pharmacological properties. Research indicates that it may serve as an enzyme inhibitor or receptor modulator, with applications in antimicrobial and anticancer therapies.

The molecular formula of this compound is C7H12ClN3O, and it has a molecular weight of approximately 189.64 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be utilized to enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. The precise mechanisms depend on the biological context and the specific pathways involved.

Antimicrobial Activity

Research has shown that compounds related to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that derivatives of the oxadiazole ring displayed antibacterial activity against ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics) including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values were determined through serial dilution methods .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole | S. aureus | 25 |

| 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole | P. aeruginosa | 50 |

Anticancer Activity

Studies indicate that certain derivatives of this compound exhibit promising cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity assays revealed that some derivatives had IC50 values lower than those of standard chemotherapeutic agents like cisplatin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole | HeLa (cervical cancer) | 15 |

| 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole | A549 (lung cancer) | 20 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Activity : A study published in MDPI evaluated various oxadiazole derivatives against ESKAPE pathogens. The results indicated that certain derivatives exhibited selective inhibition against these resistant strains .

- Cytotoxicity Evaluation : Another research article focused on the synthesis and evaluation of novel oxadiazole derivatives for anticancer activity. The findings demonstrated that several compounds showed significant cytotoxicity against multiple cancer cell lines.

Q & A

Q. What are the key synthetic routes for 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, and how do reaction conditions influence product formation?

- Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, hydroxylamine hydrochloride and nitrile-containing precursors can form oxadiazoles under basic conditions (e.g., triethylamine). Reaction sequences significantly impact product distribution. For instance, altering the addition order of hydroxylamine hydrochloride and nitrile precursors can yield different regioisomers (e.g., 3- vs. 5-substituted oxadiazoles) . Silica gel column chromatography is commonly used for purification, as demonstrated in the isolation of structurally similar compounds like 3-(2,6-dichlorophenyl)-5-(4-hydroxybenzyl)-1,2,4-oxadiazole .

- Table 1: Synthesis Optimization Parameters

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Multinuclear NMR (¹H/¹³C/¹⁹F) : Critical for confirming substitution patterns and proton environments. For example, fluorine-containing analogs (e.g., trifluoromethyl groups) show distinct ¹⁹F NMR shifts .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching ~1600 cm⁻¹ for oxadiazoles) .

- Single-Crystal X-ray Diffraction : Resolves bond angles and crystallographic packing, as used for energetic oxadiazole derivatives .

- Computational Tools : Multiwfn software analyzes electron density topology (e.g., Laplacian of electron density for bond critical points) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of 1,2,4-oxadiazole derivatives?

- Methodological Answer : SAR studies require systematic substitution at the 3- and 5-positions of the oxadiazole core. For example:

- 3-Position Modifications : Pyridyl or chlorophenyl groups enhance apoptosis-inducing activity in cancer cells (e.g., 5-chloropyridin-2-yl improves in vivo efficacy in MX-1 tumor models) .

- 5-Position Modifications : Halogenated thiophene or aryl groups increase metabolic stability and target binding (e.g., 3-chlorothiophen-2-yl boosts caspase activation) .

- Assays : Use flow cytometry for cell cycle arrest (G1 phase) and caspase-3/7 activation assays to quantify apoptosis .

Q. What computational strategies are recommended for analyzing the electronic properties and binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer. For example, electron-withdrawing groups (e.g., -CF₃) lower LUMO energy, enhancing electrophilicity .

- Molecular Docking : Simulate interactions with targets like TIP47 (IGF II receptor binding protein) using software such as AutoDock. Photoaffinity labeling can validate binding sites experimentally .

- Solvent Effect Modeling : UV-Vis spectroscopy combined with DFT (e.g., COSMO-RS model) predicts solvatochromic shifts and solubility .

Q. What in vivo models have been used to evaluate the pharmacokinetic and pharmacodynamic properties of related 1,2,4-oxadiazole derivatives?

- Methodological Answer :

- MX-1 Xenograft Models : Test antitumor efficacy by measuring tumor volume reduction post-administration (e.g., 4l derivative showed 40% inhibition at 50 mg/kg) .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability. Lipophilic substituents (e.g., piperidine) improve blood-brain barrier penetration .

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in serum and histopathology of liver tissue .

Contradictions and Considerations

- Synthetic Routes : emphasizes sequential reactant addition for regioisomeric control, while prioritizes alkylation/post-functionalization. Researchers should screen both approaches for optimal yield .

- Biological Targets : Some oxadiazoles act via TIP47 binding (), whereas others target COX-2/5-LOX (). Target validation via knock-out models is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.